[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine

Medicinal Chemistry Lipophilicity Drug Design

Medicinal chemistry programs requiring precise logP modulation and halogen bonding capabilities cannot risk structural substitutions. This oxazole methanamine delivers: - 4-Chlorophenyl group for logP ~1.9 vs. non-chlorinated analogs - Methyl at 4-position conferring distinct steric environment - 95% min purity to safeguard multi-step synthesis yields - Para-chloro substituent enabling targeted SAR for halogen effects

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1226210-63-4
Cat. No. B1456662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine
CAS1226210-63-4
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O/c1-7-11(15-10(6-13)14-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3
InChIKeyUKQPXMCCYSGFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine: Core Profile & Procurement


[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine (CAS 1226210-63-4) is a heterocyclic building block belonging to the oxazole class, featuring a 4-chlorophenyl group at the 5-position, a methyl group at the 4-position, and a methanamine handle at the 2-position of the 1,3-oxazole ring [1]. With a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research [1]. It is typically supplied with a minimum purity specification of 95% and is intended strictly for research and development applications .

Building Block Oxazole methanamine with 4-chlorophenyl and 4-methyl substitution pattern
Lipophilicity Profile Higher computed logP supports membrane permeability modulation in SAR studies
Procurement Grade Supplied with defined purity specification for reproducible synthesis

[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine: Substitution Challenges


The selection of [5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine over seemingly similar oxazole methanamine derivatives is not arbitrary; it is driven by precise structure-activity relationship (SAR) and physicochemical requirements. Generic substitution with unsubstituted phenyl, 2-chlorophenyl, or des-methyl oxazole analogs can lead to significant alterations in lipophilicity, electronic distribution, and metabolic stability, thereby invalidating synthetic routes or biological assays [1]. The specific combination of the 4-chlorophenyl moiety at the 5-position and the methyl group at the 4-position confers a distinct computed logP profile and steric environment that are not replicated by other in-class compounds, making direct interchange a high-risk variable in research continuity [1].

Positional Isomer Mismatch 2-Chlorophenyl analog shifts electronic distribution and may alter reactivity in coupling steps.
Des-Methyl Analogs Removal of the 4-methyl group alters steric environment, potentially impacting downstream synthetic efficiency.
Unsubstituted Phenyl Comparator Non-halogenated analog significantly reduces lipophilicity, shifting partitioning and permeability profiles.

[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine: Quantitative Differentiation


Lipophilicity: Enhanced Membrane Permeability Prediction

The presence of the 4-chlorophenyl substituent on the oxazole core of the target compound leads to a calculated XLogP3-AA value of 1.9, representing a significant increase in lipophilicity compared to the non-chlorinated phenyl analog, (5-phenyl-1,3-oxazol-2-yl)methanamine, which exhibits a reported logP of approximately 0.68 [1]. This difference is critical for projects where increased compound permeability across biological membranes is a key design parameter.

Lipophilicity Δ
Class-level inference
Δ = +1.22 LogP
Supports membrane permeability SAR studies
Computed value; experimental validation recommended
Medicinal Chemistry Lipophilicity Drug Design

Defined Purity Grade for Reproducible Synthesis

The target compound is routinely supplied with a verified minimum purity specification of 95%, as documented in its technical datasheet . While many generic building blocks are listed without rigorous analytical certification, this defined purity level reduces the risk of side reactions and yield variability in subsequent synthetic steps. This provides a quantifiable quality benchmark that supports more reproducible research outcomes compared to using materials of unknown or lower grade.

Purity Specification
Data to verify
≥95% minimum
Reduces side-reaction risk in synthesis
Supplier CoA basis; verify before use
Synthetic Chemistry Quality Control Procurement

[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine: Optimized Research Applications


Synthesis of Lipophilic Probes and Scaffolds

Due to its elevated computed logP (XLogP3-AA = 1.9) relative to non-chlorinated analogs [1], this oxazole methanamine is a strategically selected building block for the construction of more lipophilic small molecule libraries. Its use is indicated in medicinal chemistry programs where enhancing membrane permeability is a design goal, as the 4-chlorophenyl group provides a distinct advantage in logP modulation from the outset of a synthetic route.

Halogen Bonding and Electron-Withdrawing Effects in SAR

The presence of the para-chloro substituent on the phenyl ring introduces both a potential halogen bonding interaction site and a moderate electron-withdrawing inductive effect [1]. This compound serves as a key intermediate for generating analogs to probe the SAR of a target interaction where a halogen atom is hypothesized to improve potency or selectivity compared to unsubstituted phenyl or methylphenyl derivatives. It provides a direct comparator for assessing the impact of halogenation on biological activity.

Multi-Step Synthesis with Defined Purity Intermediate

Procurement of this compound with a specified 95% purity grade from a vetted supplier [1] mitigates the risk of low-yielding or failed reactions that can occur with lower-quality building blocks. This application scenario is critical for chemists executing complex, multi-step syntheses where the cumulative effect of impurities can drastically reduce overall efficiency. The certified purity supports robust process development and scale-up studies.

Application
Selection Property
Validation Focus
Lipophilic probe & scaffold synthesis
Halogen-substituted oxazole core with higher computed logP
Membrane permeability SAR modulation
Halogen bonding & electronic effect SAR
Para-chloro substituent for halogen bonding and inductive effects
Target binding and selectivity assay interpretation
Multi-step synthesis with defined purity
Certified minimum purity specification
Reaction reproducibility and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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